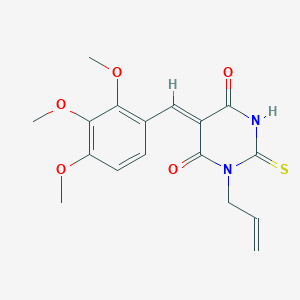![molecular formula C19H34N4O B6067503 2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B6067503.png)
2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol, commonly referred to as BCT-197, is a novel compound that has been developed as a potential therapeutic agent for various diseases. This compound belongs to the class of piperazine derivatives and has been shown to possess a broad range of biological activities.
作用機序
The mechanism of action of BCT-197 is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating the activity of various signaling pathways. BCT-197 has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. The compound has also been shown to inhibit the activity of the transforming growth factor-beta (TGF-β) pathway, which is involved in the regulation of fibrosis and cancer progression.
Biochemical and Physiological Effects
BCT-197 has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce inflammation, fibrosis, and cancer cell proliferation in various animal models. BCT-197 has also been shown to improve lung function in animal models of pulmonary fibrosis. In addition, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using BCT-197 in lab experiments is its broad range of biological activities. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a useful tool for studying various disease pathways. Another advantage of using BCT-197 is its relatively low toxicity. The compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
One of the limitations of using BCT-197 in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or to perform in vitro experiments. Another limitation is the lack of information on the pharmacokinetics of the compound. Further studies are needed to determine the optimal dosing and administration of BCT-197 in animal models.
将来の方向性
There are several future directions for the study of BCT-197. One direction is the investigation of the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is the study of the compound's mechanism of action and its effects on various signaling pathways. Further studies are also needed to determine the optimal dosing and administration of BCT-197 in animal models and to investigate its potential use in human clinical trials.
Conclusion
In conclusion, BCT-197 is a novel compound that has been shown to possess a broad range of biological activities. The compound has been extensively studied for its potential therapeutic applications in various animal models of diseases. BCT-197 has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a useful tool for studying various disease pathways. Further studies are needed to determine the optimal dosing and administration of BCT-197 in animal models and to investigate its potential use in human clinical trials.
合成法
The synthesis of BCT-197 involves a multi-step process that starts with the reaction of 2-butyl-1H-imidazole-4-carbaldehyde with cyclopentyl magnesium bromide to form the corresponding alcohol. This is followed by the reaction of the alcohol with piperazine to produce BCT-197. The overall yield of the synthesis is around 40% with a purity of more than 99%.
科学的研究の応用
BCT-197 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties. The compound has been tested in various animal models of diseases such as pulmonary fibrosis, liver fibrosis, and cancer. BCT-197 has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
2-[4-[(2-butyl-1H-imidazol-5-yl)methyl]-1-cyclopentylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O/c1-2-3-8-19-20-13-16(21-19)14-22-10-11-23(17-6-4-5-7-17)18(15-22)9-12-24/h13,17-18,24H,2-12,14-15H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWZPLXCWRKCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CCN(C(C2)CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2-bromobenzoyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B6067423.png)
![2-amino-7-[3-(1H-benzimidazol-2-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6067437.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6067455.png)
![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6067480.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(2,4-difluorophenyl)hydrazinecarbothioamide]](/img/structure/B6067481.png)
![2-{1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B6067489.png)
![ethyl 1-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6067492.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(4-iodophenyl)acetamide](/img/structure/B6067495.png)
![7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6067499.png)

![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6067511.png)

![3-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6067517.png)
![N-(1H-imidazol-2-ylmethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6067527.png)